molecular formula C7H12O2 B1397151 exo-8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 343963-51-9

exo-8-Oxabicyclo[3.2.1]octan-3-ol

Cat. No. B1397151
M. Wt: 128.17 g/mol
InChI Key: CSGTZGMKSPXFEQ-DGUCWDHESA-N
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Description

“exo-8-Oxabicyclo[3.2.1]octan-3-ol” is a chemical compound with the molecular formula C7H12O2 . It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of “exo-8-Oxabicyclo[3.2.1]octan-3-ol” involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . This process allows the efficient construction of 8-oxabicyclo octanes and their analogs with a wide substrate scope .


Molecular Structure Analysis

The molecular structure of “exo-8-Oxabicyclo[3.2.1]octan-3-ol” is available as a computed 3D SD file . The molecular weight of the compound is 128.17 .


Chemical Reactions Analysis

The chemical reactions involving “exo-8-Oxabicyclo[3.2.1]octan-3-ol” include a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers . This reaction is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .


Physical And Chemical Properties Analysis

“exo-8-Oxabicyclo[3.2.1]octan-3-ol” has a molecular weight of 128.17 . It is a colorless to yellow liquid at room temperature . The compound has a predicted boiling point of 253.8±8.0 °C and a predicted density of 1.154±0.06 g/cm3 .

Safety And Hazards

The safety information for “exo-8-Oxabicyclo[3.2.1]octan-3-ol” includes hazard statements H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGTZGMKSPXFEQ-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-8-Oxabicyclo[3.2.1]octan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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